1-Azido-2,4-difluorobenzene
Overview
Description
1-Azido-2,4-difluorobenzene: is an organic compound with the molecular formula C6H3F2N3 It is characterized by the presence of an azide group (-N3) and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2,4-difluorobenzene can be synthesized from 2,4-difluoroaniline through a diazotization reaction followed by azidation. The process involves the following steps:
Diazotization: 2,4-difluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the corresponding diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to yield this compound
Industrial Production Methods: Continuous-flow reactors can be employed to enhance the efficiency and safety of the diazotization and azidation reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products:
Substitution Reactions: Substituted benzene derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-substituted benzene derivatives.
Scientific Research Applications
1-Azido-2,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and advanced coatings.
Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and modifying biomolecules for research in biology and medicine
Mechanism of Action
The mechanism of action of 1-azido-2,4-difluorobenzene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is exploited in various applications, including the synthesis of complex molecules and the modification of biomolecules .
Comparison with Similar Compounds
1-Azido-2,4-difluorobenzene: is similar to other azido-substituted benzene derivatives, such as and .
Fluorinated Benzimidazoles: Compounds like 2,4-difluorobenzimidazole share similarities in terms of fluorine substitution on the benzene ring.
Uniqueness:
- The presence of both azide and fluorine groups in this compound imparts unique reactivity and properties, making it distinct from other azido or fluorinated compounds.
- The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-azido-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOFIHJJULAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655596 | |
Record name | 1-Azido-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91229-55-9 | |
Record name | 1-Azido-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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